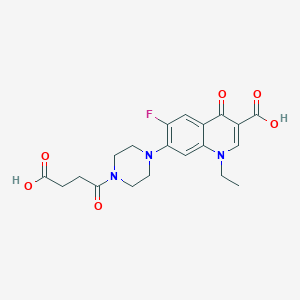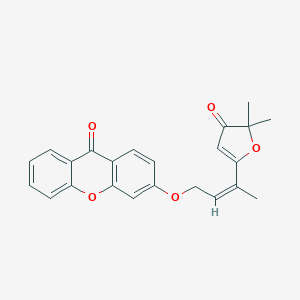
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate, also known as CEOPB, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate involves its interaction with specific ion channels in the brain. It has been shown to enhance the activity of certain potassium channels, which can lead to a decrease in neuronal excitability. This effect could be beneficial in the treatment of neurological disorders characterized by excessive neuronal activity.
Biochemical and Physiological Effects:
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels in the brain, it has also been shown to have an effect on the activity of certain enzymes involved in the metabolism of neurotransmitters. It has also been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate in lab experiments is its specificity for certain ion channels in the brain. This allows researchers to study the effects of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate on these channels without affecting other channels or systems in the body. However, one limitation of using (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy. Further research is needed to determine the efficacy and safety of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate in these conditions. Additionally, research could be done to explore the potential use of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate in other areas, such as the treatment of oxidative stress-related conditions or as a tool for studying ion channels in the brain.
Métodos De Síntesis
The synthesis of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate involves the reaction of 2-(2-oxo-2-phenylethyl)benzonitrile with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of (1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate as a white solid with a melting point of approximately 160-162°C.
Aplicaciones Científicas De Investigación
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy.
Propiedades
Número CAS |
19971-69-8 |
|---|---|
Nombre del producto |
(1-Cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate |
Fórmula molecular |
C18H15NO4 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
(1-cyano-2-ethoxy-2-oxo-1-phenylethyl) benzoate |
InChI |
InChI=1S/C18H15NO4/c1-2-22-17(21)18(13-19,15-11-7-4-8-12-15)23-16(20)14-9-5-3-6-10-14/h3-12H,2H2,1H3 |
Clave InChI |
IWFSTRVHDQQGFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C(C#N)(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Sinónimos |
α-(Benzoyloxy)-α-cyanobenzeneacetic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)

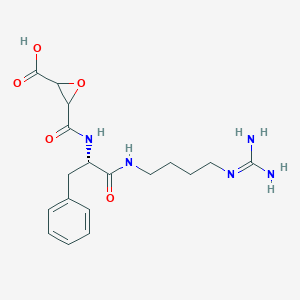
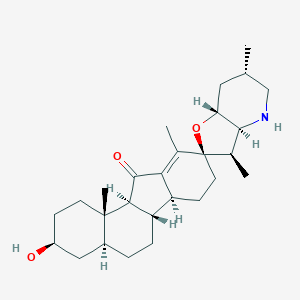
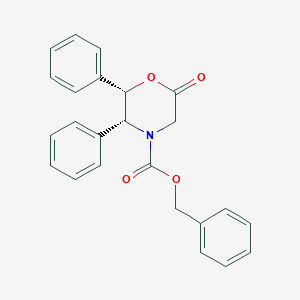
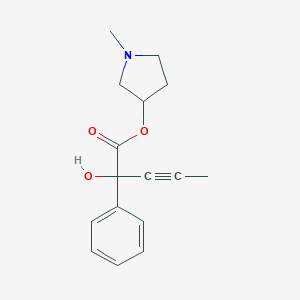
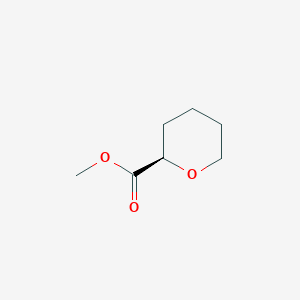

![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)

